molecular formula C22H21N3O B11434054 2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434054
M. Wt: 343.4 g/mol
InChI Key: CKCAKEJIMVYBHO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of Intermediate: The reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst forms an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with 4-methylphenyl isocyanate to form the imidazo[1,2-a]pyridine core.

    Substitution: The final step involves the substitution of the hydrogen atom at the 3-position of the imidazo[1,2-a]pyridine ring with a 4-methylphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.

    Pathways: It inhibits the COX-2 enzyme, reducing the production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives

Uniqueness

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives. Its methoxy and methyl groups contribute to its selectivity and potency as a COX-2 inhibitor, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3O/c1-15-4-8-18(9-5-15)23-22-21(17-6-10-19(26-3)11-7-17)24-20-14-16(2)12-13-25(20)22/h4-14,23H,1-3H3

InChI Key

CKCAKEJIMVYBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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